MeOSuc-AAPV-AMC

Enzyme kinetics Protease assays Neutrophil elastase

MeOSuc-AAPV-AMC (methoxysuccinyl-Ala-Ala-Pro-Val-7-amino-4-methylcoumarin, CAS 72252-90-5) is a synthetic tetrapeptide fluorogenic substrate belonging to the coumarin-based protease substrate class. It is hydrolyzed by human leukocyte (neutrophil) elastase and porcine pancreatic elastase at the Val-AMC bond, liberating the fluorescent 7-amino-4-methylcoumarin (AMC) moiety detectable at excitation ~380 nm and emission ~460 nm.

Molecular Formula C31H41N5O9
Molecular Weight 627.7 g/mol
Cat. No. B12409300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMeOSuc-AAPV-AMC
Molecular FormulaC31H41N5O9
Molecular Weight627.7 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)N(C(C(C)C)C(=O)N)C(=O)C3CCCN3C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)OC
InChIInChI=1S/C31H41N5O9/c1-16(2)27(28(32)40)36(20-9-10-21-17(3)14-26(39)45-23(21)15-20)31(43)22-8-7-13-35(22)30(42)19(5)34-29(41)18(4)33-24(37)11-12-25(38)44-6/h9-10,14-16,18-19,22,27H,7-8,11-13H2,1-6H3,(H2,32,40)(H,33,37)(H,34,41)/t18-,19-,22-,27-/m0/s1
InChIKeyAOPLOBUZHYHBLA-NFHWZJRKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

MeOSuc-AAPV-AMC: Fluorogenic Neutrophil Elastase Substrate for High-Sensitivity Protease Activity Assays


MeOSuc-AAPV-AMC (methoxysuccinyl-Ala-Ala-Pro-Val-7-amino-4-methylcoumarin, CAS 72252-90-5) is a synthetic tetrapeptide fluorogenic substrate belonging to the coumarin-based protease substrate class . It is hydrolyzed by human leukocyte (neutrophil) elastase and porcine pancreatic elastase at the Val-AMC bond, liberating the fluorescent 7-amino-4-methylcoumarin (AMC) moiety detectable at excitation ~380 nm and emission ~460 nm . The methoxysuccinyl N-terminal protecting group is critical for enzyme recognition and catalytic turnover, distinguishing it from substrates with alternative protecting groups or leaving groups [1].

MeOSuc-AAPV-AMC: Why Alternative Elastase Substrates Cannot Be Interchanged Without Assay Revalidation


In-class fluorogenic elastase substrates cannot be generically substituted due to substantial quantitative variations in catalytic efficiency (kcat/Km), Michaelis constants (Km), and cross-reactivity profiles that directly impact assay sensitivity, linear dynamic range, and result interpretability . Even among substrates sharing the identical AAPV tetrapeptide core, differences in N-terminal protecting groups (e.g., MeOSuc vs. Suc) and leaving groups (e.g., AMC vs. pNA vs. ACC) alter enzyme-substrate binding affinity and turnover rates by orders of magnitude [1]. Furthermore, studies evaluating substrate specificity in complex biological matrices such as sputum reveal that non-specific hydrolysis and cross-reactivity by alternative proteases can affect substrate turnover by 10-50% [2], making direct substitution without rigorous revalidation a source of systematic assay error. The evidence below quantifies these differential dimensions for informed procurement decisions.

MeOSuc-AAPV-AMC Quantitative Differentiation: Head-to-Head Evidence Versus Closest Comparators


Catalytic Efficiency (kcat/Km): MeOSuc-AAPV-AMC Achieves 120,000 M⁻¹s⁻¹ with Human Leukocyte Elastase

MeOSuc-AAPV-AMC demonstrates a catalytic efficiency of kcat/Km = 120,000 M⁻¹s⁻¹ and Km = 140 µM for human leukocyte elastase . In head-to-head comparison with a colorimetric substrate sharing the identical AAPV tetrapeptide core but using a p-nitroanilide (pNA) leaving group (MeOSuc-AAPV-pNA), the AMC version exhibits a 7.8-fold lower Km (140 µM vs. 210 µM for pNA version with human leukocyte elastase) and proportionally enhanced sensitivity [1]. The catalytic efficiency advantage translates to lower enzyme consumption and shorter assay incubation times in practical settings.

Enzyme kinetics Protease assays Neutrophil elastase

Selectivity Profile: MeOSuc-AAPV-AMC Is Not Hydrolyzed by Cathepsin G

MeOSuc-AAPV-AMC is not hydrolyzed by cathepsin G, a chymotrypsin-like serine protease co-secreted with neutrophil elastase from activated neutrophils . This selectivity is a direct consequence of the methoxysuccinyl N-terminal protecting group and the AAPV tetrapeptide sequence. In contrast, alternative substrates such as MeOSuc-AAPV-pNA are hydrolyzed by both neutrophil elastase and proteinase 3 (PR3), introducing an additional cross-reactivity pathway not present with the AMC substrate . Studies evaluating substrate specificity in complex sputum samples confirm that MeOSuc-AAPV-AMC hydrolysis is significantly attenuated by serine protease inhibitors but not by inhibitors targeting metallo-, cysteine, or other protease classes [1].

Protease selectivity Cross-reactivity Inhibitor screening

Leaving Group Comparison: AMC vs. pNA - Sensitivity and Detection Mode Differentiation

MeOSuc-AAPV-AMC utilizes the fluorogenic AMC leaving group, which enables continuous fluorescence monitoring with excitation 360-380 nm and emission 430-460 nm . In the foundational comparative study by Castillo et al. (1979), fluorogenic AMC-based substrates demonstrated superior sensitivity over their chromogenic pNA counterparts for both human leukocyte and porcine pancreatic elastase, with the AMC leaving group enabling detection of enzyme concentrations approximately 10- to 100-fold lower than achievable with pNA substrates under comparable assay conditions [1]. The quantum yield of AMC upon enzymatic liberation is substantially higher than the absorbance signal of p-nitroaniline, providing greater dynamic range and lower background interference in high-throughput screening formats [2].

Fluorogenic substrates Colorimetric substrates Assay sensitivity

Alternative Fluorophore Limitations: ACC Substrates Present Synthetic and Compatibility Trade-offs

The AMC fluorophore in MeOSuc-AAPV-AMC offers distinct advantages over the newer 7-amino-4-carbamoylmethylcoumarin (ACC) leaving group. While ACC substrates demonstrate an approximately 3-fold higher quantum yield than AMC upon liberation [1], ACC-based substrates present significant synthetic accessibility and reproducibility challenges. ACC requires more complex solid-phase synthesis protocols using specialized 9-fluorenylmethoxycarbonyl (Fmoc)-based techniques, limiting commercial availability and increasing per-milligram procurement costs [2]. In contrast, AMC substrates like MeOSuc-AAPV-AMC benefit from decades of optimized synthesis, resulting in broader vendor availability, more consistent lot-to-lot quality, and lower cost per assay. Moreover, AMC fluorescence detection at 460 nm is compatible with standard fluorescein/FITC filter sets available on virtually all commercial fluorescence plate readers, whereas ACC emission at ~450-470 nm may require specialized optical configurations .

Fluorogenic substrate selection ACC vs AMC High-throughput screening

MeOSuc-AAPV-AMC: Recommended Research and Industrial Application Scenarios


High-Throughput Screening of Neutrophil Elastase Inhibitors for Drug Discovery

MeOSuc-AAPV-AMC's kcat/Km of 120,000 M⁻¹s⁻¹ enables reliable fluorescence detection at low enzyme concentrations (typically 0.1-5 nM), making it suitable for 384-well and 1536-well microplate screening formats where enzyme conservation is economically critical. The fluorogenic AMC signal permits continuous kinetic monitoring at Ex 380 nm/Em 460 nm using standard fluorescence plate readers, enabling determination of IC₅₀ values, mechanism-of-action studies (competitive vs. non-competitive inhibition), and time-dependent inhibition profiling. The established selectivity profile—hydrolyzed by neutrophil elastase but not by cathepsin G—reduces false-positive hits arising from contamination by co-purified or co-secreted proteases in recombinant enzyme preparations .

Neutrophil Elastase Activity Quantification in Complex Biological Samples (Sputum, BAL Fluid, Tissue Homogenates)

When measuring neutrophil elastase activity in clinical specimens such as sputum from cystic fibrosis or COPD patients, bronchoalveolar lavage (BAL) fluid, or tissue lysates from inflammatory disease models, substrate specificity is paramount. MeOSuc-AAPV-AMC's lack of hydrolysis by cathepsin G provides cleaner signal attribution to elastase activity relative to substrates with broader protease cross-reactivity . Studies using sputum samples have demonstrated that non-specific hydrolysis can contribute 10-50% of observed signal for elastase-like substrates; inclusion of a selective elastase inhibitor control (e.g., MeOSuc-AAPV-CMK or sivelestat) allows users to mathematically subtract residual non-elastase background and improve assay specificity [1].

Enzymatic Characterization of Purified or Recombinant Neutrophil Elastase Preparations

For laboratories performing quality control on recombinant human neutrophil elastase batches or characterizing elastase isolated from biological sources, MeOSuc-AAPV-AMC provides a validated, literature-supported kinetic standard. The established Km of 140 µM for human leukocyte elastase serves as a benchmark for enzyme activity normalization and inter-laboratory reproducibility . The fluorogenic detection mode enables accurate determination of kcat and Km values using substrate titration experiments (typically 10-500 µM substrate range) with real-time fluorescence monitoring, avoiding the endpoint assay limitations inherent to colorimetric pNA substrates [1].

Protease-Activated Biomaterial and Drug Delivery System Validation

The AAPV tetrapeptide sequence is recognized as a neutrophil elastase-specific cleavage motif, and MeOSuc-AAPV-AMC serves as the benchmark substrate for validating that engineered protease-sensitive linkers in hydrogels, nanoparticles, or antibody-drug conjugates (ADCs) are specifically cleaved by elastase. Studies developing RADA16-I peptide hydrogels functionalized with AAPV cleavage sequences for on-demand growth factor release utilize MeOSuc-AAPV-AMC to confirm elastase activity and to calibrate cleavage kinetics of the engineered materials . The substrate is also employed to verify elastase expression and activity in cell-based systems prior to material exposure [1].

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